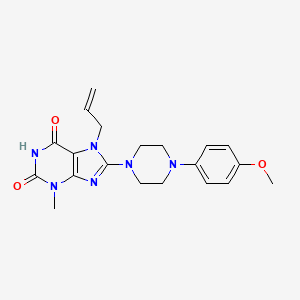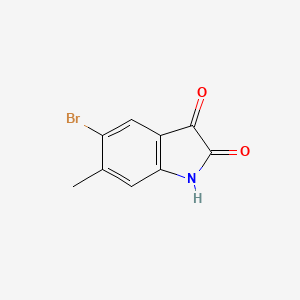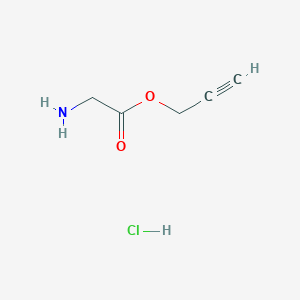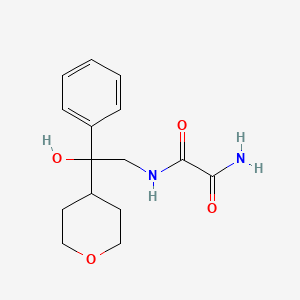![molecular formula C19H17N5O2S2 B2570565 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847400-18-4](/img/structure/B2570565.png)
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound known for its unique chemical structure that integrates various functional groups, including triazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves multi-step reactions. Typically, the process begins with the formation of the triazole ring via cyclization reactions, followed by the introduction of the benzothiazole moiety through condensation reactions. Specific reaction conditions often require controlled temperatures, acidic or basic catalysts, and solvent choices such as dichloromethane or dimethylformamide to optimize yields.
Industrial Production Methods: Scaling up to industrial production involves similar synthetic pathways with adjustments for bulk processing, such as continuous flow reactors and automated systems to maintain consistency in reaction conditions and product purity. Additionally, purification steps like recrystallization or chromatographic techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to oxidized states, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups or carbonyl functionalities using reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed: Products from these reactions vary based on the targeted functional group modifications, leading to derivatives that may enhance the compound's reactivity or introduce new bioactive properties.
Scientific Research Applications
2-((4-Methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications:
Chemistry: Utilized as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for anti-inflammatory, anti-cancer, and anti-bacterial activities.
Industry: Serves in developing specialty materials with specific chemical properties.
Mechanism of Action
The compound's biological effects are mediated through its interaction with molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings enable binding to specific active sites, disrupting normal cellular processes. For example, in medicinal applications, the compound may inhibit enzyme activity by forming strong interactions with the enzyme's active site, thereby blocking substrate access and activity.
Comparison with Similar Compounds
When compared to similar compounds like 1,2,4-triazole derivatives or benzothiazole-based molecules, 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide stands out due to its integrated functional groups, which enhance its chemical versatility and biological activity. Similar compounds include:
1,2,4-Triazole derivatives: Often used in medicinal chemistry for their bioactivity.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
The unique combination of triazole and benzothiazole rings in this compound imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-23-16(11-24-14-9-5-6-10-15(14)28-19(24)26)21-22-18(23)27-12-17(25)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUOSWKEYBTOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2-thienyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2570487.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine](/img/structure/B2570489.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2570490.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2570492.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2570494.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2570496.png)
![8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione](/img/structure/B2570497.png)


![Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2570503.png)
